

Technical Guide: Spectroscopic Characterization of Ethyl 2-hydroxy-4-oxohept-2-enoate

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Compound of Interest

Compound Name: Ethyl 2-hydroxy-4-oxohept-2-enoate

Cat. No.: B8200828

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Executive Summary & Structural Context

Ethyl 2-hydroxy-4-oxohept-2-enoate (CAS: 36983-31-0 for the parent dione) represents the stable enol tautomer of Ethyl 2,4-dioxoheptanoate. While the IUPAC nomenclature allows for the dione designation, solution-phase analysis (NMR/IR) confirms that the compound exists predominantly in the enolic form due to resonance stabilization and intramolecular hydrogen bonding.

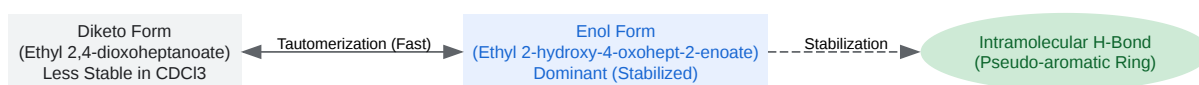
This guide details the spectroscopic signature of this molecule, providing researchers with the diagnostic data required for structural validation during drug development workflows.

Structural Dynamics: Keto-Enol Tautomerism

The molecule exists in equilibrium between the 2,4-diketo form and the 2-hydroxy-2-enoate form. In non-polar solvents (e.g.,

), the equilibrium shifts

toward the enol form (Z-isomer) to satisfy a stable 6-membered chelate ring.



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Figure 1: Tautomeric equilibrium favoring the enol form via chelation.

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the compound is typically synthesized via Claisen condensation of diethyl oxalate and 2-pentanone using sodium ethoxide.

Protocol for Analytical Sample:

- Solvent Selection: Use

(Chloroform-d) for

NMR. Avoid DMSO-

if observing the intramolecular H-bond is critical, as DMSO is a hydrogen-bond acceptor and may disrupt the chelate, broadening or shifting the enol proton signal.

- Concentration: Prepare a

solution. High concentrations may induce intermolecular aggregation, slightly shifting carbonyl IR bands.

- Purification: Ensure removal of unreacted 2-pentanone, as its methyl ketone signal (

) overlaps with the propyl chain

-protons.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (& NMR)

The NMR spectrum is the definitive tool for confirming the enol structure. The absence of a methylene singlet at

(characteristic of the diketo form's C3 position) and the presence of a downfield enolic proton confirm the structure.

NMR Data (400 MHz,

)

Position	Type	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
OH	Enol	14.50 - 15.20	Broad Singlet	1H	Diagnostic. Deshielded by intramolecular H-bond to C4 ketone.
C3-H	Vinyl	6.35 - 6.45	Singlet	1H	Vinyl proton of the enol. Indicates hybridization at C3.
OCH	Ester	4.35	Quartet (Hz)	2H	Methylene of the ethyl ester group.
C5-H	Alkyl	2.50 - 2.55	Triplet (Hz)	2H	-methylene to the C4 ketone.
C6-H	Alkyl	1.60 - 1.70	Multiplet/Sextet	2H	Middle methylene of the propyl chain.
OCH CH	Ester	1.38	Triplet (Hz)	3H	Methyl of the ethyl ester group.
C7-H	Alkyl	0.96	Triplet (Hz)	3H	Terminal methyl of the propyl chain.

NMR Data (100 MHz,

Carbon Type	Shift (, ppm)	Structural Significance
C4 (Ketone)	200.5	Conjugated ketone carbonyl.
C1 (Ester)	162.0	Ester carbonyl (part of the enol system).
C2 (Enol)	168.5	Carbon bearing the hydroxyl group (deshielded).
C3 (Vinyl)	101.5	Methine carbon. High field due to resonance.
OCH	62.5	Ester methylene.
C5	40.5	Methylene to ketone.
C6	17.5	Middle methylene.
CH (Ester)	14.1	Ester methyl.
C7	13.7	Propyl methyl.

Infrared Spectroscopy (FT-IR)

The IR spectrum is complex due to the "conjugation-chelation" effect. The carbonyl bands do not appear at standard positions.

- 3200–2500 cm

(Broad): The O-H stretch is extremely broad and weak, often overlapping with C-H stretches. This is characteristic of strong intramolecular hydrogen bonding.

- 1735 cm

(Medium/Strong): Ester C=O stretch.

- 1630–1590 cm

(Strong, Broad): This is the "Enol Band." It is a composite mode arising from the C=O (ketone) stretch and the C=C stretch, both lowered in frequency due to conjugation and H-bonding.

- 1260 cm

: C-O stretch (Enol/Ester).

Mass Spectrometry (EI-MS)

Molecular Formula:

Molecular Weight: 186.21 g/mol

The fragmentation pattern follows the logic of

-diketo esters, dominated by

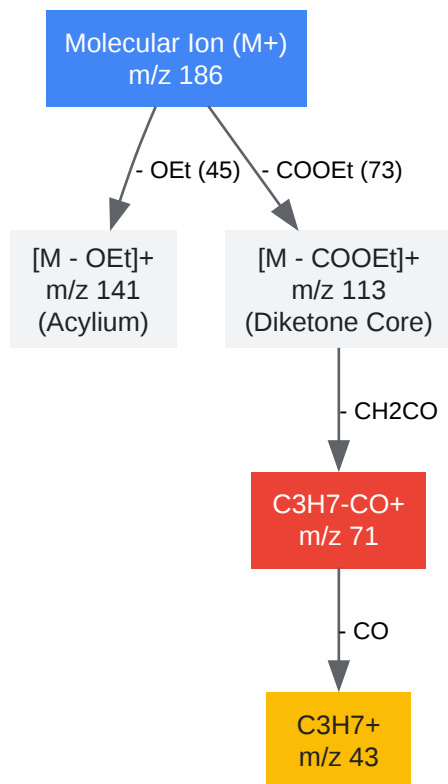
-cleavage and McLafferty rearrangements.

Key Fragments:

- 186 (): Molecular ion (usually visible but weak).
- 141 (): Loss of ethoxy radical ().
- 113 (): Loss of the ester group (). This forms the acylium ion of the diketone core.
- 71 (): Acylium ion derived from the propyl chain cleavage.

- 43 (

): Propyl cation (often the base peak in lower alkyl derivatives).



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Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Validation & Troubleshooting

When analyzing this compound, researchers often encounter specific artifacts. Use this troubleshooting matrix to validate your data.

Observation	Potential Cause	Remediation
Missing OH signal in NMR	Chemical exchange with water or solvent.	Dry the sample over or switch to anhydrous .
Split signals (doubling)	Presence of minor keto tautomer.	Normal in polar solvents. Integrate both sets to determine .
Extra triplet at ppm	Residual Ethanol from synthesis.	Rotovap at under high vacuum ().
Broad IR Carbonyls	Sample too concentrated (aggregation).	Dilute sample in or run gas-phase IR if possible.

References

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